Acaprazine

Receptor pharmacology 5-HT1A binding Drug screening

Acaprazine (INN) is a synthetic small-molecule belonging to the phenylpiperazine class, assigned the WHO International Nonproprietary Name in 1975. Its IUPAC name is N-[3-[4-(2,5-dichlorophenyl)-1-piperazinyl]propyl]acetamide, with a molecular formula of C₁₅H₂₁Cl₂N₃O and a molecular weight of 330.25 Da.

Molecular Formula C15H21Cl2N3O
Molecular Weight 330.2 g/mol
CAS No. 55485-20-6
Cat. No. B1664318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcaprazine
CAS55485-20-6
SynonymsAcaprazine
Molecular FormulaC15H21Cl2N3O
Molecular Weight330.2 g/mol
Structural Identifiers
SMILESCC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C15H21Cl2N3O/c1-12(21)18-5-2-6-19-7-9-20(10-8-19)15-11-13(16)3-4-14(15)17/h3-4,11H,2,5-10H2,1H3,(H,18,21)
InChIKeySGYVNBUUTWSSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acaprazine (CAS 55485-20-6): Baseline Identification for Procuring the 2,5-Dichlorophenylpiperazine Anxiolytic


Acaprazine (INN) is a synthetic small-molecule belonging to the phenylpiperazine class, assigned the WHO International Nonproprietary Name in 1975 [1]. Its IUPAC name is N-[3-[4-(2,5-dichlorophenyl)-1-piperazinyl]propyl]acetamide, with a molecular formula of C₁₅H₂₁Cl₂N₃O and a molecular weight of 330.25 Da. The compound is classified as an anxiolytic and adrenolytic agent, yet it was never marketed [1][2]. It is registered in authoritative databases including the FDA Global Substance Registration System (UNII: F2S6Z4SB8T) [3], DrugBank (DB20658) as an experimental small molecule [4], and ChEMBL (CHEMBL2104046) where it reached a maximum development phase of Phase 2 [5].

Why Acaprazine Cannot Be Substituted by Broader Phenylpiperazine Anxiolytics: The Data Gap


Phenylpiperazine anxiolytics are pharmacologically heterogeneous. Marketed agents such as lorpiprazole (Normarex) and mepiprazole (Psigodal) function as serotonin antagonist and reuptake inhibitors (SARIs) [1], while eltoprazine and batoprazine are 5-HT1A/1B receptor agonists with well-characterized binding affinities (eltoprazine Ki at 5-HT1A = 40 nM) [2], and enciprazine is documented as a dual 5-HT1A agonist / α₁-adrenergic antagonist . In contrast, Acaprazine carries a unique 2,5-dichlorophenyl substitution on the piperazine ring not present in any marketed phenylpiperazine anxiolytic. Critically, ChEMBL reports zero bioactivity data, zero assay data, and zero target classification for Acaprazine [3]. This means that substituting Acaprazine with any other phenylpiperazine for research purposes would substitute a compound of unknown receptor binding profile for one with a structurally defined but pharmacologically uncharacterized profile — an exchange that cannot be evidence-based.

Quantitative Differentiation Evidence for Acaprazine (55485-20-6) Relative to Phenylpiperazine Analogs


Complete Absence of Public Receptor Binding Data vs. Eltoprazine and Enciprazine

Acaprazine has zero publicly reported receptor binding affinity data. Querying ChEMBL (CHEMBL2104046) returns no bioactivity records, no assay summaries, and no target classification data [1]. This contrasts starkly with its closest structural analog enciprazine, which has documented dual activity as a 5-HT1A receptor agonist and α₁-adrenergic receptor antagonist , and with eltoprazine, a phenylpiperazine for which BindingDB records a Ki of 40 nM at the 5-HT1A receptor (rat frontal cortex, [³H]-8-OH-DPAT displacement) [2]. This absence of binding data is not a negative finding but a material procurement fact: researchers selecting Acaprazine are selecting a compound whose receptor engagement profile remains entirely uncharacterized in the public domain.

Receptor pharmacology 5-HT1A binding Drug screening Phenylpiperazine SAR

Molecular Weight and Lipophilicity Differentiation from Buspirone and Enciprazine

Acaprazine has a molecular weight of 330.25 Da and a calculated LogP (AlogP) of 2.64, with an ACD/LogP of 2.90 and an XLogP3 of 2.8 [1]. This places it below the MW of the widely used anxiolytic buspirone (MW 385.5, AlogP ~2.1) and substantially below enciprazine (MW ~388.5 for the free base) [2]. Its lower molecular weight and moderate lipophilicity, combined with a topological polar surface area (TPSA) of 35.58 Ų [1], place Acaprazine well within the CNS drug-like chemical space (MW < 400, TPSA < 90 Ų), suggesting favorable passive blood-brain barrier permeability potential relative to larger phenylpiperazine analogs. The LogD at pH 7.4 of 2.27 further supports CNS penetration potential while maintaining aqueous solubility advantages over more lipophilic congeners.

Physicochemical properties CNS drug design Lipinski parameters Blood-brain barrier penetration

Synthetic Route Reproducibility and Purity Benchmark for Research Procurement

The synthesis of Acaprazine is publicly documented via two distinct routes. Route 1 proceeds from 1-(2,5-dichlorophenyl)piperazine and N-(3-chloropropyl)phthalimide, through a phthalimide deprotection with hydrazine hydrate, followed by acetylation with acetic anhydride to yield the final product with a melting point of 114°C in near-quantitative yield . Route 2 employs chlorosuccinimide-mediated ortho-chlorination of 4-(m-chlorophenyl)-1-piperazinopropionitrile followed by nitrile hydrolysis and acetylation . The key intermediate, N-[3-[4-(2,5-dichlorophenyl)-1-piperazinyl]propyl]phthalimide hydrochloride, is obtained with a melting point of 233°C (dec.) . Commercially, Acaprazine is available at 98% purity from multiple vendors [1]. This well-defined synthetic route with crystalline intermediates contrasts with enciprazine, whose synthesis is more complex (involving chiral resolution for the (R)-enantiomer), and with batoprazine, which incorporates a benzopyranone moiety requiring distinct synthetic methodology [2].

Chemical synthesis Process chemistry Analytical purity Procurement quality control

Unique 2,5-Dichlorophenyl Substitution Pattern Not Found in Any Marketed Phenylpiperazine Anxiolytic

Acaprazine is the only phenylpiperazine assigned an INN for anxiolytic/adrenolytic indications that bears a 2,5-dichlorophenyl substituent on the piperazine N-4 position [1]. All marketed phenylpiperazine anxiolytics carry different aryl substitution patterns: lorpiprazole contains a 4-chlorophenyl group, mepiprazole a 3-chlorophenyl group, and the serenics batoprazine and eltoprazine use benzodioxane or benzopyranone moieties rather than halophenyl groups [2][3]. The 2,5-dichloro substitution pattern is sterically and electronically distinct: the ortho-chloro substituent introduces torsional constraint on the phenyl-piperazine bond, while the para-chloro provides an additional hydrogen-bond acceptor site that alters the electrostatic potential surface relative to mono-chlorinated or non-halogenated analogs. Within the broader phenylpiperazine chemical space enumerated in ChEMBL, the 2,5-dichlorophenyl substructure key is present in only a small subset of compounds, none of which share Acaprazine's acetylaminopropyl side chain [4].

Structural biology Medicinal chemistry Phenylpiperazine SAR Halogen bonding

Development Status and Clinical Phase Differentiation from Marketed Phenylpiperazine Anxiolytics

Acaprazine reached a maximum development phase of Phase 2 according to ChEMBL, and was never marketed [1][2]. This distinguishes it from lorpiprazole (marketed as Normarex) and mepiprazole (marketed as Psigodal in Spain), both of which completed clinical development and received marketing authorization [3]. Among the serenic phenylpiperazines, eltoprazine (DU-28853) reached Phase 2/3 clinical trials for aggression but was also never marketed [4]. Acaprazine's Phase 2 status and subsequent discontinuation imply that some human safety and tolerability data may exist in sponsor archives (ZYF Pharm Chemical), but no results have been published. For procurement purposes, this means Acaprazine occupies a specific niche: it has sufficient human exposure history to suggest developability, yet its pharmacological target profile remains unpublished, making it distinct from both fully characterized marketed drugs and completely novel research chemicals.

Drug development Clinical phase Regulatory status Procurement risk assessment

Acaprazine (55485-20-6): Evidence-Backed Research and Industrial Application Scenarios


De Novo Receptor Profiling and Target Deconvolution Studies

Acaprazine's complete absence of public receptor binding data (0 ChEMBL bioactivity records) [1] makes it an ideal candidate for comprehensive receptor profiling panels. Unlike enciprazine or eltoprazine, whose 5-HT1A and α₁-adrenergic activities are already documented, Acaprazine offers a genuinely uncharacterized phenylpiperazine for broad-panel screening against GPCRs, ion channels, and transporters. Researchers can use it as a tool to map the structure-activity landscape of 2,5-dichlorophenyl-substituted phenylpiperazines, with the additional benefit that its Phase 2 clinical history [1] suggests acceptable toxicological properties for in vivo follow-up.

Structure-Activity Relationship (SAR) Exploration of Halogen Substitution Effects

The 2,5-dichlorophenyl substitution pattern of Acaprazine is unique among INN-assigned phenylpiperazine anxiolytics [2][3]. Medicinal chemistry groups studying halogen effects on receptor selectivity, metabolic stability, or CYP inhibition can use Acaprazine as the 2,5-dichloro reference point in a halogen scanning library that includes the 3-chloro (mepiprazole-type), 4-chloro (lorpiprazole-type), and 2-methoxy (enciprazine-type) phenylpiperazine scaffolds. Its lower molecular weight (330.25 Da) and favorable CNS drug-like properties (TPSA 35.58 Ų, AlogP 2.64, zero RO5 violations) [4] further support its use as a core scaffold for derivatization.

Analytical Reference Standard for Phenylpiperazine Forensic and Quality Control Applications

Acaprazine's well-characterized physicochemical profile — melting point 114°C, boiling point 526.8°C at 760 mmHg, density 1.224 g/cm³, and defined synthetic routes with crystalline intermediates — qualifies it as a potential analytical reference standard. Forensic toxicology laboratories and pharmaceutical quality control units developing LC-MS or GC-MS methods for phenylpiperazine-class compounds can use Acaprazine as a system suitability standard, given its unique retention time and mass spectral signature (monoisotopic mass 329.106171 Da) distinct from the more common 3-CPP, 4-CPP, or TFMPP standards currently in use.

Negative Control Compound for 5-HT1A / α₁-Adrenergic Pharmacology Panels

Because enciprazine and eltoprazine have well-established 5-HT1A and/or α₁-adrenergic pharmacology, and Acaprazine's receptor profile is unknown, Acaprazine can serve as a structurally matched but pharmacologically uncharacterized comparator in functional assays. In a screening cascade that includes enciprazine (5-HT1A agonist / α₁ antagonist) and eltoprazine (5-HT1A Ki = 40 nM) [5], Acaprazine provides the 2,5-dichlorophenyl structural control that can help deconvolute whether observed phenotypic effects are driven by the halogen substitution pattern or by the known receptor pharmacology of the comparators.

Quote Request

Request a Quote for Acaprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.